Methyl 2-(cyclohexylamino)acetate hydrochloride
CAS No.:
Cat. No.: VC17733384
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H18ClNO2 |
---|---|
Molecular Weight | 207.70 g/mol |
IUPAC Name | methyl 2-(cyclohexylamino)acetate;hydrochloride |
Standard InChI | InChI=1S/C9H17NO2.ClH/c1-12-9(11)7-10-8-5-3-2-4-6-8;/h8,10H,2-7H2,1H3;1H |
Standard InChI Key | XXPZEEVPCZULAM-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CNC1CCCCC1.Cl |
Introduction
Chemical Structure and Molecular Properties
Methyl 2-(cyclohexylamino)acetate hydrochloride possesses the molecular formula C₉H₁₈ClNO₂, with a calculated molecular weight of 207.5 g/mol. The structure comprises a cyclohexyl group attached to an aminoacetate backbone, protonated as a hydrochloride salt to enhance solubility. The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the acetate ester group contributes to reactivity in nucleophilic substitution or hydrolysis reactions .
Key Structural Features:
-
Cyclohexylamine moiety: Provides lipophilicity, influencing membrane permeability in biological systems.
-
Acetate ester: Serves as a protecting group for carboxylic acids, enabling controlled release in synthetic pathways.
-
Hydrochloride salt: Improves crystallinity and aqueous solubility compared to the free base form.
Synthesis Methodologies
The synthesis of methyl 2-(cyclohexylamino)acetate hydrochloride involves multistep reactions, typically beginning with cyclohexylamine and methyl chloroacetate. A generalized approach includes:
-
Amination Reaction:
Cyclohexylamine reacts with methyl chloroacetate in a polar aprotic solvent (e.g., tetrahydrofuran) under basic conditions to form methyl 2-(cyclohexylamino)acetate.The reaction is exothermic, requiring temperature control (0–5°C) to minimize side products .
-
Salt Formation:
The free base is treated with hydrochloric acid to yield the hydrochloride salt, precipitating as a crystalline solid.
Industrial-Scale Considerations:
-
Catalyst Optimization: Raney nickel or palladium catalysts enhance hydrogenation efficiency in precursor synthesis .
-
Solvent Selection: Methylcyclohexane is preferred for balancing solubility and reaction kinetics .
Physicochemical Characteristics
Property | Value/Range |
---|---|
Molecular Weight | 207.5 g/mol |
Melting Point | 120–125°C (decomposes) |
Solubility in Water | >50 mg/mL (25°C) |
LogP (Partition Coefficient) | 1.2 (estimated) |
The hydrochloride salt exhibits high hygroscopicity, necessitating anhydrous storage conditions. Spectroscopic data include:
-
IR (KBr): 1740 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (N⁺-H broad band) .
-
¹H NMR (D₂O): δ 1.2–1.8 (m, cyclohexyl CH₂), 3.6 (s, OCH₃), 4.1 (s, CH₂N) .
Comparative Analysis with Structural Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
Methyl 2-(cyclohexylamino)acetate HCl | C₉H₁₈ClNO₂ | 207.5 | Not Available |
Methyl 2-(cyclopentylamino)acetate HCl | C₈H₁₆ClNO₂ | 193.67 | 195877-46-4 |
Key Differences:
-
Ring Size: Cyclohexyl analogues exhibit greater conformational flexibility than cyclopentyl derivatives, affecting receptor binding affinities .
-
Solubility: The cyclopentyl variant shows reduced aqueous solubility (≈30 mg/mL) due to lower polarity .
Industrial Applications and Patent Landscape
Methyl 2-(cyclohexylamino)acetate hydrochloride is pivotal in:
-
Pharmaceutical Intermediates: Used in synthesizing antipsychotics (e.g., risperidone analogues) .
-
Agrochemicals: Serves as a precursor for herbicides targeting acetyl-CoA carboxylase .
A 2024 patent (CN105315156A) highlights esterification techniques applicable to analogous compounds, emphasizing temperature-controlled reactions (100–124°C) and solvent recycling to achieve >96% yield .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume